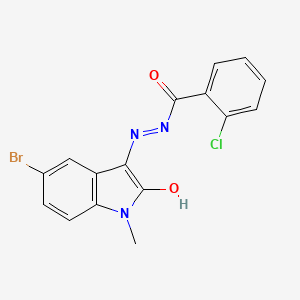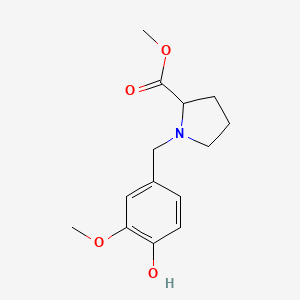![molecular formula C13H15N3O2S B6104637 6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6104637.png)
6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone varies depending on its application. In the field of medicinal chemistry, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which play a role in inflammation.
In the field of materials science, this compound acts as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective film that prevents the penetration of corrosive agents.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In studies on its anticancer activity, it has been found to induce apoptosis in cancer cells and inhibit angiogenesis. It has also been found to have anti-inflammatory effects by inhibiting the activity of enzymes such as cyclooxygenase-2 and lipoxygenase.
実験室実験の利点と制限
The advantages of using 6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone in lab experiments include its relatively simple synthesis method, high yield, and potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone. In the field of medicinal chemistry, further studies are needed to determine its potential as an anticancer agent and anti-inflammatory agent. In the field of materials science, further studies are needed to optimize its use as a corrosion inhibitor and to determine its effectiveness in preventing the corrosion of other metals. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential for clinical use.
合成法
The synthesis of 6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone involves the reaction of 4-methylphenol, ethyl bromide, and thiourea in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis method is relatively simple and can be achieved in a few steps with high yield.
科学的研究の応用
6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, it has been studied for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the activity of certain enzymes.
In the field of materials science, this compound has been studied for its potential as a corrosion inhibitor. It has been found to be effective in preventing the corrosion of metals such as steel and aluminum.
特性
IUPAC Name |
4-amino-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-2-4-10(5-3-9)18-6-7-19-13-15-11(14)8-12(17)16-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTGYECJSOYBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(5-methyl-1H-pyrazol-3-yl)methyl]butanamide](/img/structure/B6104555.png)

![4-(4-ethoxy-3-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6104582.png)
![1-(3-chlorophenyl)-4-{1-[(methylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6104587.png)
![2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6104588.png)
![3-[2-(4-chlorophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6104597.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6104600.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B6104601.png)
![3-hydroxy-1-(3-phenylpropyl)-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2-piperidinone](/img/structure/B6104614.png)

![6-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6104625.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6104631.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B6104632.png)